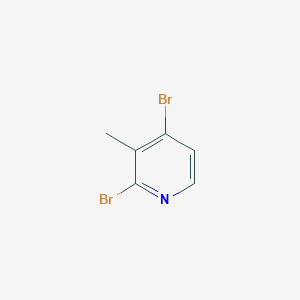

2,4-Dibromo-3-methylpyridine

Overview

Description

2,4-Dibromo-3-methylpyridine is a chemical compound with the empirical formula C6H5Br2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids can produce novel pyridine derivatives . Another common method is the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various computational methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. One notable reaction is the Suzuki cross-coupling reaction, which is used to synthesize a series of novel pyridine derivatives . Another reaction involves the conversion to the corresponding pyridine carboxaldehyde via peroxide initiated NBS gem-dibromination followed by hydrolysis .Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 236.89 . The melting point of a similar compound, 2,5-Dibromo-3-methylpyridine, is reported to be between 43-47 °C .Scientific Research Applications

Applications in Chemical Synthesis

2,4-Dibromo-3-methylpyridine is employed in various chemical synthesis processes. Notably, it is used in the synthesis of cognition-enhancing drugs like 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543) through a series of functionalization steps, including chlorination, hydrolysis, and methanesulfonylation (Pesti et al., 2000). Additionally, studies on the reactivity of halogen atoms in certain pyridine derivatives have provided insights into new synthetic routes for halogenated pyridines, which have applications in various industrial and pharmaceutical sectors (Hertog, Combe, & Kolder, 2010).

Applications in Biochemistry and Molecular Biology

The compound has also found utility in biochemistry, particularly in the study of DNA interactions and antimicrobial activity. For instance, complexes like [Ag(2-amino-3-methylpyridine)(2)]NO(3) have shown considerable antimicrobial activity against various bacterial strains and yeast, also exhibiting binding properties with DNA, which are crucial in understanding molecular interactions in biological systems (Abu-Youssef et al., 2010).

Applications in Material Science

In material science, this compound derivatives are used in the synthesis of complex compounds and materials. For example, bis-3-methylpyridine and bis-4-methylpyridine complexes of cadmium(II) ethylxanthate have been explored as precursors for CdS films in aerosol-assisted chemical vapor deposition processes. These films have potential applications in various industries, including electronics and photovoltaics (Buckingham et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 3-Methylpyridine, indicates that it is flammable and toxic if swallowed . It can cause skin irritation, serious eye damage, and toxicity if inhaled or in contact with skin . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Mechanism of Action

Target of Action

2,4-Dibromo-3-methylpyridine is a chemical compound that has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The primary target of these inhibitors is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

The compound interacts with its targets by inhibiting the p38α MAP kinase . This inhibition is achieved through competitive inhibition of adenosine triphosphate (ATP), which is essential for the kinase’s activity . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The inhibition of p38α MAP kinase affects several biochemical pathways. It modulates cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Therefore, the inhibition of p38α MAP kinase has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Result of Action

The result of the action of this compound, when used in the synthesis of p38α MAP kinase inhibitors, is the inhibition of the kinase’s activity . This leads to a decrease in the release of pro-inflammatory cytokines, potentially alleviating symptoms of cytokine-driven diseases .

properties

IUPAC Name |

2,4-dibromo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHDTPWZWVNOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568132 | |

| Record name | 2,4-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128071-93-2 | |

| Record name | 2,4-Dibromo-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128071-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

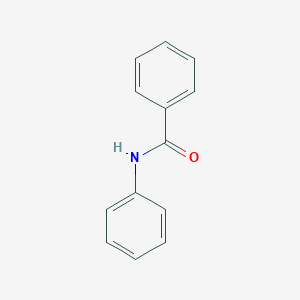

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)